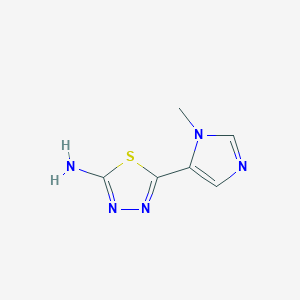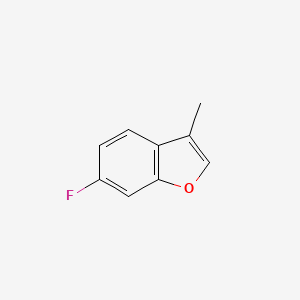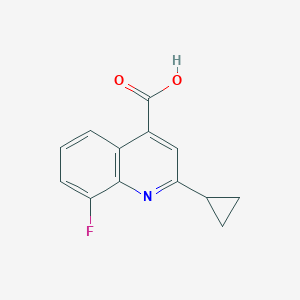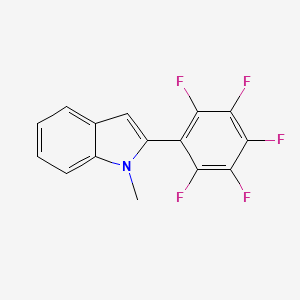
1-Cyclopropyl-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize the cyclopropyl group to form carboxylic acids.
Reduction: Hydrogenation using palladium on carbon can reduce the benzene ring to a cyclohexane derivative.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropyl group can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparación Con Compuestos Similares
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a bromine atom instead of a cyclopropyl group.
1-Cyclopropyl-4-(methoxy)benzene: Similar but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: 1-Cyclopropyl-4-(trifluoromethoxy)benzene is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)14-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
Clave InChI |
YRUXGTUSSOFBHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)







![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)
